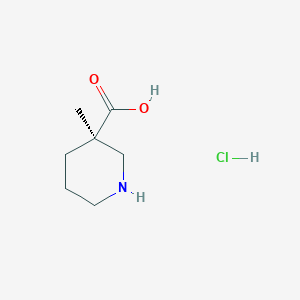
2-(Chloromethyl)-5-methoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-methoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the second position and a methoxy group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methoxypyrimidine typically involves the chloromethylation of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the second position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-5-methoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-methoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-methoxypyrimidine depends on its application. In medicinal chemistry, it may act by interacting with nucleic acids or enzymes involved in DNA replication and repair. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby modifying their function.
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-4-methoxypyrimidine
- 2-(Chloromethyl)-5-methylpyrimidine
- 2-(Bromomethyl)-5-methoxypyrimidine
Comparison: 2-(Chloromethyl)-5-methoxypyrimidine is unique due to the presence of both a chloromethyl and a methoxy group on the pyrimidine ring. This combination allows for diverse chemical reactivity and potential applications. Compared to its analogs, the methoxy group at the fifth position provides additional sites for chemical modification, enhancing its utility in synthetic chemistry.
Propiedades
IUPAC Name |
2-(chloromethyl)-5-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZVBZWMTZGXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063165.png)
![tert-butyl (2S)-3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8063166.png)

![TERT-BUTYL N-[EXO-7-AZABICYCLO[2.2.1]HEPTAN-2-YL]CARBAMATE](/img/structure/B8063184.png)



![(1S,5R)-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride](/img/structure/B8063213.png)





